4-(Prop-1-en-2-yl)cyclohex-1-ene-1-carbonyl chloride
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Overview
Description
4-(Prop-1-en-2-yl)cyclohex-1-ene-1-carbonyl chloride is a chemical compound with a unique structure that includes a cyclohexene ring substituted with a prop-1-en-2-yl group and a carbonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Prop-1-en-2-yl)cyclohex-1-ene-1-carbonyl chloride typically involves the chlorination of 4-(Prop-1-en-2-yl)cyclohex-1-ene-1-carboxylic acid. This reaction can be carried out using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ as chlorinating agents under reflux conditions. The reaction proceeds with the formation of the corresponding acyl chloride and the release of sulfur dioxide (SO₂) or carbon monoxide (CO) and carbon dioxide (CO₂) as by-products .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and allows for better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Prop-1-en-2-yl)cyclohex-1-ene-1-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl chloride group to an alcohol or alkane.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alcohols, amines, and thiols, typically under mild conditions.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Esters: Formed from reactions with alcohols.
Amides: Formed from reactions with amines.
Carboxylic Acids: Formed from oxidation reactions.
Alcohols: Formed from reduction reactions.
Scientific Research Applications
4-(Prop-1-en-2-yl)cyclohex-1-ene-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Prop-1-en-2-yl)cyclohex-1-ene-1-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is particularly reactive, allowing the compound to participate in a variety of chemical transformations. Molecular targets and pathways involved include interactions with enzymes and proteins, leading to potential biological effects .
Comparison with Similar Compounds
Similar Compounds
Limonene: 1-Methyl-4-(prop-1-en-2-yl)cyclohex-1-ene, a natural product found in citrus oils.
Methyl 4-(prop-1-en-2-yl)cyclohex-1-enecarboxylate: A related ester compound.
(1S,4R)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-enol: An alcohol derivative.
Uniqueness
4-(Prop-1-en-2-yl)cyclohex-1-ene-1-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for synthetic chemistry and various applications .
Properties
CAS No. |
90554-83-9 |
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Molecular Formula |
C10H13ClO |
Molecular Weight |
184.66 g/mol |
IUPAC Name |
4-prop-1-en-2-ylcyclohexene-1-carbonyl chloride |
InChI |
InChI=1S/C10H13ClO/c1-7(2)8-3-5-9(6-4-8)10(11)12/h5,8H,1,3-4,6H2,2H3 |
InChI Key |
KJVXLRSLUNIUKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1CCC(=CC1)C(=O)Cl |
Origin of Product |
United States |
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